molecular formula C17H14ClNO B12559476 2-(6-Chloro-1H-indol-2-yl)-2,3-dihydro-1H-inden-2-ol CAS No. 174349-26-9

2-(6-Chloro-1H-indol-2-yl)-2,3-dihydro-1H-inden-2-ol

Cat. No.: B12559476
CAS No.: 174349-26-9
M. Wt: 283.7 g/mol
InChI Key: JOESVUWKBRKXJH-UHFFFAOYSA-N
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Description

2-(6-Chloro-1H-indol-2-yl)-2,3-dihydro-1H-inden-2-ol is a complex organic compound that features both an indole and an indene moiety. The presence of a chlorine atom on the indole ring and a hydroxyl group on the indene ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-1H-indol-2-yl)-2,3-dihydro-1H-inden-2-ol typically involves multi-step organic reactions. One common method starts with the chlorination of indole to obtain 6-chloroindole. This intermediate is then subjected to a Friedel-Crafts alkylation with indanone to form the desired product. The reaction conditions often involve the use of Lewis acids such as aluminum chloride or boron trifluoride as catalysts, and the reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis from laboratory to industrial quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the indene ring can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the indole ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of 2-(6-chloro-1H-indol-2-yl)-2,3-dihydro-1H-inden-2-one.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(6-Chloro-1H-indol-2-yl)-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-1H-indol-2-yl)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The chlorine atom and hydroxyl group may enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloro-1H-indol-2-yl)-2,3-dihydro-1H-inden-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    6-Chloroindole: Lacks the indene moiety, making it less complex.

    2,3-Dihydro-1H-inden-2-ol: Lacks the indole moiety, making it less versatile in terms of biological activity.

Uniqueness

2-(6-Chloro-1H-indol-2-yl)-2,3-dihydro-1H-inden-2-ol is unique due to the combination of the indole and indene moieties, along with the presence of both a chlorine atom and a hydroxyl group. This combination provides a unique set of chemical and biological properties that are not found in simpler analogs.

Properties

CAS No.

174349-26-9

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

IUPAC Name

2-(6-chloro-1H-indol-2-yl)-1,3-dihydroinden-2-ol

InChI

InChI=1S/C17H14ClNO/c18-14-6-5-11-7-16(19-15(11)8-14)17(20)9-12-3-1-2-4-13(12)10-17/h1-8,19-20H,9-10H2

InChI Key

JOESVUWKBRKXJH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC1(C3=CC4=C(N3)C=C(C=C4)Cl)O

Origin of Product

United States

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